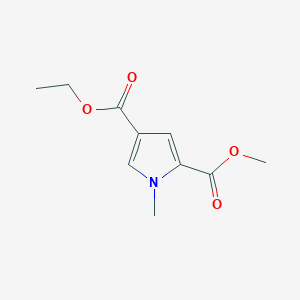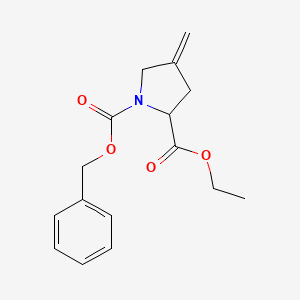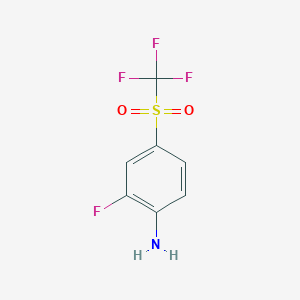
4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide is an organic compound with the molecular formula C9H12BrN3S It is a derivative of thiosemicarbazide, characterized by the presence of a bromo-substituted dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide typically involves the reaction of 2-bromo-4,6-dimethylaniline with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiosemicarbazide moiety can be oxidized to form corresponding thiadiazoles or reduced to form hydrazides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted thiosemicarbazides.
Oxidation Reactions: Products include thiadiazoles.
Reduction Reactions: Products include hydrazides.
科学研究应用
4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
- 2-Bromo-4,6-dimethylaniline
- 4-Bromo-2,6-dimethylphenyl isocyanate
Comparison: 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide is unique due to its specific substitution pattern and the presence of the thiosemicarbazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in various research and industrial contexts.
属性
CAS 编号 |
1263377-75-8 |
|---|---|
分子式 |
C9H12BrN3S |
分子量 |
274.18 g/mol |
IUPAC 名称 |
1-amino-3-(2-bromo-4,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H12BrN3S/c1-5-3-6(2)8(7(10)4-5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) |
InChI 键 |
XAEINXNBXSGQEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)NC(=S)NN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


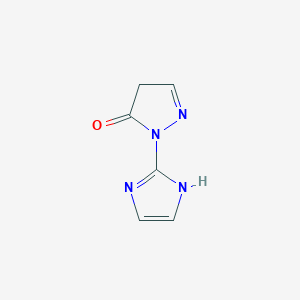
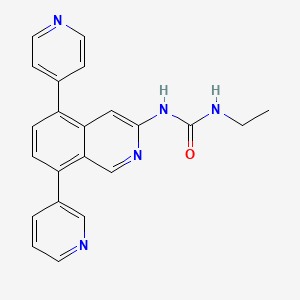
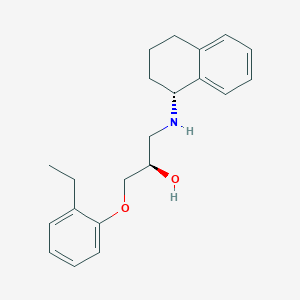
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate](/img/structure/B12856671.png)
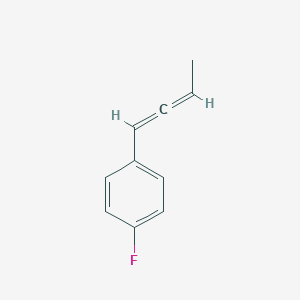
![N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12856684.png)
![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)
